molecular formula C10H15NO B11760718 (1R)-2-ethoxy-1-phenylethan-1-amine

(1R)-2-ethoxy-1-phenylethan-1-amine

Cat. No.: B11760718
M. Wt: 165.23 g/mol
InChI Key: CZBBUOXUTITZAI-JTQLQIEISA-N
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Description

(1R)-2-Ethoxy-1-phenylethan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1R)-1-phenylethan-1-amine.

    Ethoxylation: The next step involves the ethoxylation of (1R)-1-phenylethan-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Ethoxy-1-phenylethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various amines or alcohols.

    Substitution: Results in the formation of substituted amines or ethers.

Scientific Research Applications

(1R)-2-Ethoxy-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    (1R)-1-Phenylethan-1-amine: A precursor in the synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine.

    (1R)-2-Phenylethan-1-amine: Another structurally similar compound with different functional groups.

    (1R)-2-Methoxy-1-phenylethan-1-amine: A compound with a methoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and pharmaceuticals.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-ethoxy-1-phenylethanamine

InChI

InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1

InChI Key

CZBBUOXUTITZAI-JTQLQIEISA-N

Isomeric SMILES

CCOC[C@@H](C1=CC=CC=C1)N

Canonical SMILES

CCOCC(C1=CC=CC=C1)N

Origin of Product

United States

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